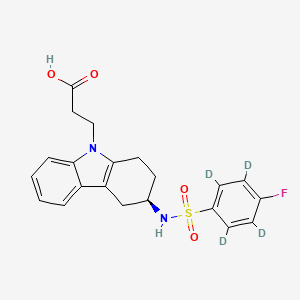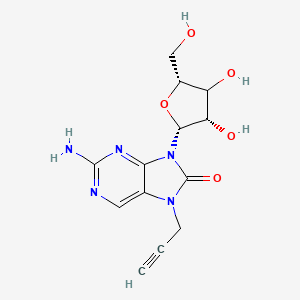
Tgf|A1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tgf|A1-IN-2 is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a diarylacylhydrazones derivative known for its ability to inhibit the activation and proliferation of fibroblasts, making it a promising candidate for the treatment of idiopathic pulmonary fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|A1-IN-2 involves the preparation of diarylacylhydrazones derivatives. The synthetic route typically includes the reaction of hydrazine derivatives with diaryl ketones under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters. Purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tgf|A1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tgf|A1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting fibroblast activation and proliferation.
Medicine: Potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrotic diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
Tgf|A1-IN-2 exerts its effects by inhibiting the activation of fibroblasts. It binds to specific molecular targets, such as signal transducer and activator of transcription 3 (STAT3), and interferes with the signaling pathways involved in fibroblast activation and proliferation. This inhibition prevents the abnormal activation and migration of fibroblasts, thereby reducing fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tgf|A1-IN-1: Another diarylacylhydrazones derivative with similar inhibitory effects on fibroblasts.
Tgf|A1-IN-3: Known for its higher potency but different molecular targets.
Tgf|A1-IN-4: Exhibits similar therapeutic effects but with a different mechanism of action
Uniqueness
Tgf|A1-IN-2 stands out due to its specific binding affinity to STAT3 and its ability to effectively inhibit fibroblast activation and proliferation. Its unique molecular structure allows for targeted therapeutic applications, making it a valuable compound in the treatment of fibrotic diseases .
Eigenschaften
Molekularformel |
C23H30N4O4S |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |
InChI |
InChI=1S/C23H30N4O4S/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |
InChI-Schlüssel |
BEZBRPCBTXVWAM-HKOYGPOVSA-N |
Isomerische SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)












